Acetoxyacetic Anhydride: A Technical Guide to Properties, Synthesis, and Applications
Acetoxyacetic Anhydride: A Technical Guide to Properties, Synthesis, and Applications
Topic: Acetoxyacetic Anhydride Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetoxyacetic anhydride (CAS 25769-61-3), also known as glycolic anhydride diacetate, is a specialized electrophilic reagent used primarily in organic synthesis and medicinal chemistry.[1][2][3][4][5] Unlike common anhydrides (e.g., acetic anhydride), this compound introduces the acetoxyacetyl moiety (
This guide provides a rigorous analysis of its chemical properties, mechanistic behaviors, and experimental protocols, designed for high-level R&D applications.
Part 1: Chemical Identity & Physical Properties[2][6]
Acetoxyacetic anhydride is the symmetrical anhydride of acetoxyacetic acid (acetylglycolic acid). It is moisture-sensitive and typically handled under inert atmosphere.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | Acetoxyacetic anhydride |
| Synonyms | Glycolic anhydride diacetate; Bis(acetoxyacetic) anhydride; 2-Acetoxyacetic anhydride |
| CAS Number | 25769-61-3 |
| Molecular Formula | |
| Molecular Weight | 218.16 g/mol |
| SMILES | CC(=O)OCC(=O)OC(=O)COC(=O)C |
| Structure | |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Ether; Reacts with water/alcohols |
| Stability | Moisture sensitive; Hydrolyzes to acetoxyacetic acid |
| Storage | -20°C under Argon/Nitrogen; Desiccated |
Part 2: Synthesis & Production
The synthesis of acetoxyacetic anhydride typically involves the dehydration of acetoxyacetic acid or the reaction of acetoxyacetyl chloride with a carboxylate salt.
Mechanistic Pathway (Dehydration)
The most direct laboratory route involves the dehydration of acetoxyacetic acid using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or by heating with excess acetic anhydride (though the latter leads to mixed anhydrides).
Reaction:
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for acetoxyacetic anhydride via acid dehydration.
Part 3: Reactivity Profile & Mechanism
Electrophilic Acylation
Acetoxyacetic anhydride functions as a potent acetoxyacetylating agent . Upon nucleophilic attack (by amines or alcohols), the anhydride bond cleaves, transferring the
Mechanism:
-
Nucleophilic Attack: The lone pair of the nucleophile attacks one of the carbonyl carbons of the anhydride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Collapse: The intermediate collapses, expelling acetoxyacetate (
) as the leaving group.
Comparison with Acetic Anhydride
-
Leaving Group Ability: The leaving group is the acetoxyacetate anion. Due to the electron-withdrawing effect of the acetoxy group on the alpha carbon, acetoxyacetic acid (
) is stronger than acetic acid ( ). Consequently, acetoxyacetic anhydride is generally more reactive than acetic anhydride toward nucleophiles. -
Bifunctionality: The transferred group contains a masked hydroxyl (protected as an acetate). This allows for the introduction of a glycolic acid moiety (
) after subsequent deprotection (hydrolysis of the ester).
Part 4: Applications in Drug Development & Materials Science
Synthesis of Vernakalant (Antiarrhythmic)
Acetoxyacetic anhydride is a critical reagent in the synthesis of Vernakalant , an atrial fibrillation drug. It is used to construct the pyrrolidine core or specific side chains.
-
Role: It reacts with a primary amine intermediate to form a succinimide or amide derivative.
-
Stereochemical Note: While the anhydride itself (CAS 25769-61-3) is achiral, it is often used in conjunction with chiral amines or in stereoselective cascades to generate chiral centers in the final drug molecule.
Diagram 2: Vernakalant Intermediate Synthesis
Caption: Role of acetoxyacetic anhydride in forming the pyrrolidine/succinimide core of Vernakalant.
Surface Modification of Bioactive Glasses
Recent materials science research utilizes acetoxyacetic anhydride as an organic etching agent for bioactive glasses (e.g., S53P4).
-
Mechanism: The anhydride reacts with surface silanols (
) or basic sites, creating a rough, functionalized surface. -
Outcome: This treatment significantly increases surface roughness (up to 5x), enhancing the nucleation of hydroxyapatite and improving osteointegration.
Part 5: Experimental Protocols
Protocol A: General N-Acylation of a Primary Amine
This protocol describes the introduction of the acetoxyacetyl group to a generic primary amine.
Materials:
-
Primary Amine (1.0 eq)
-
Acetoxyacetic Anhydride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.
-
Base Addition: Add TEA (1.2 mmol) and cool the solution to 0°C.
-
Acylation: Dropwise add acetoxyacetic anhydride (1.1 mmol) dissolved in DCM (1 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (checking for disappearance of amine).
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography.
Validation:
-
1H NMR: Look for the singlet of the acetate methyl (~2.1 ppm) and the singlet of the methylene group (
) around 4.5–4.8 ppm.
Part 6: Safety & Handling (MSDS Summary)
| Hazard Class | Description |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B). |
| Reactivity | Reacts violently with water and alcohols. |
| Inhalation | Vapors are irritating to the respiratory tract. |
| PPE Requirements | Chemical-resistant gloves (Nitrile/Neoprene), Safety Goggles, Fume Hood. |
| Disposal | Quench carefully with aqueous bicarbonate before disposal as organic waste. |
References
-
PubChem. Acetoxyacetic anhydride (Compound). National Library of Medicine. Available at: [Link]
-
Dobrev, D., et al. Fresh from the Pipeline: Vernakalant. Nature Reviews Drug Discovery, 2010. (Discusses the drug synthesized using this class of reagents). Available at: [Link]
-
Gobbo, V. A., et al. A novel methodology to surface modify bioactive glasses with hydroxyapatite having multiscale periodic porosity. ResearchGate. (Cites use of acetoxyacetic anhydride as etching agent).[6][7][8] Available at: [Link]
Sources
- 1. 213967-57-8|1,4-Dioxane-2,3,5,6-tetraone|BLD Pharm [bldpharm.com]
- 2. Acetoxyacetic anhydride | C8H10O7 | CID 10512983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14396-72-6|2-Hydroxyethyl 2-hydroxyacetate|BLD Pharm [bldpharm.com]
- 4. 25769-61-3|2-acetoxyacetic anhydride|BLD Pharm [bldpharm.com]
- 5. 5371-49-3|2-Oxoethyl acetate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. trepo.tuni.fi [trepo.tuni.fi]
- 8. researchgate.net [researchgate.net]
